An In-depth Technical Guide to 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide to 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. The presence of the highly reactive sulfonyl chloride group, combined with the flexible and polar 2-ethoxyethoxy side chain, makes it an attractive intermediate for the synthesis of novel sulfonamide derivatives. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, and the unique physicochemical properties imparted by the ethoxyethoxy moiety can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride, with a focus on its utility in drug discovery and development.
Chemical Structure and Properties
The chemical structure of 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride is characterized by a benzene ring substituted with a sulfonyl chloride group at the 1-position and a 2-ethoxyethoxy group at the 4-position.
Caption: Chemical structure of 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 264624-20-6 | [1] |
| Molecular Formula | C₁₀H₁₃ClO₄S | [1] |
| Molecular Weight | 264.73 g/mol | [1] |
| Appearance | Not experimentally determined; likely a solid or oil. | |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water, with which it will react. | [2] |
| SMILES | CCOCCOC1=CC=C(C=C1)S(=O)(=O)Cl | [1] |
| Purity | Typically available at ≥98% purity. | [1] |
| Storage | Should be stored in a dry, well-ventilated place, sealed in a container at 2-8°C. | [1] |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with those ortho to the electron-withdrawing sulfonyl chloride group shifted downfield. The protons of the ethoxyethoxy chain will appear as a series of multiplets in the upfield region.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the sulfonyl group being the most deshielded. The carbons of the ethoxyethoxy side chain will appear in the aliphatic region of the spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands characteristic of the sulfonyl chloride group (S=O stretching) around 1375 and 1185 cm⁻¹. Other significant peaks will correspond to C-O-C stretching of the ether linkages and C-H stretching of the aromatic and aliphatic groups.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (264.73). Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) will also be present.
Synthesis
A common method for the synthesis of arylsulfonyl chlorides is the chlorosulfonation of the corresponding arene. A plausible synthetic route for 4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride involves the reaction of 1-(2-ethoxyethoxy)benzene with chlorosulfonic acid.
Caption: Proposed synthesis of 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride.
Experimental Protocol (Adapted from a similar synthesis) [3]
This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for the specific synthesis of 4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride.
Materials:
-
1-(2-Ethoxyethoxy)benzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(2-ethoxyethoxy)benzene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -5°C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 0°C. The addition should be done over a period of 60 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 60 minutes.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at low temperatures to control the exothermic reaction and to prevent the formation of unwanted byproducts.
-
Slow Addition of Chlorosulfonic Acid: Slow addition helps to maintain the low temperature and control the reaction rate.
-
Aqueous Workup: The workup with ice and subsequent washes with water, sodium bicarbonate, and brine are necessary to quench the reaction, neutralize any remaining acid, and remove water-soluble impurities.
-
Anhydrous Conditions: The use of anhydrous solvent is important as sulfonyl chlorides can react with water.
Reactivity and Applications in Drug Development
The reactivity of 4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides and sulfonate esters, respectively.[4]
Caption: Key reactions of 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride.
Utility in Medicinal Chemistry:
The 2-ethoxyethoxy side chain of this molecule offers several advantages in drug design:
-
Improved Solubility: The ether linkages in the side chain can improve the aqueous solubility of the resulting sulfonamide derivatives, which is often a desirable property for drug candidates.
-
Modulation of Lipophilicity: The ethoxyethoxy group can be used to fine-tune the lipophilicity (logP) of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Introduction of a Flexible Linker: The flexible nature of the side chain can allow the sulfonamide warhead to orient itself optimally within a biological target's binding site.
-
Potential for Hydrogen Bonding: The oxygen atoms in the ether linkages can act as hydrogen bond acceptors, potentially leading to additional interactions with the target protein.
While specific examples of the use of 4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride in drug development are not widely reported in the public domain, its structural features make it a promising intermediate for the synthesis of a wide range of biologically active molecules. It could be employed in the development of inhibitors for various enzymes, receptor antagonists, and other therapeutic agents where a sulfonamide moiety is a key pharmacophore. Its application could be particularly relevant in therapeutic areas where improved solubility and tailored lipophilicity are crucial for efficacy and safety.[4][5][6]
Safety and Handling
4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions.
Hazard Identification: [1]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Handling and Storage: [1]
-
Handle in a well-ventilated area and avoid breathing vapor or dust.
-
Avoid contact with skin, eyes, and clothing.
-
Keep container tightly closed.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.
Disposal:
Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a reactive sulfonyl chloride group and a flexible, polar side chain provides medicinal chemists with a powerful tool for synthesizing novel sulfonamide-based compounds with potentially enhanced physicochemical and pharmacological properties. While further research is needed to fully explore its applications, the information presented in this guide highlights its importance as a building block for the next generation of therapeutic agents. As with all reactive chemicals, proper safety precautions must be strictly followed when handling this compound.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-(2-Methoxyethoxy)benzenesulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride (C10H13ClO4S). Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester.... Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN103739525A - Preparation method of substituted benzene sulfonyl chloride.
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MilliporeSigma. (n.d.). 4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 4-{2-[(3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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